(1-Cyanocyclopentyl)methyl methanesulfonate
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Overview
Description
(1-Cyanocyclopentyl)methyl methanesulfonate is an organic compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol . This compound is characterized by the presence of a cyanocyclopentyl group attached to a methanesulfonate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanocyclopentyl)methyl methanesulfonate typically involves the reaction of (1-Cyanocyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(1-Cyanocyclopentyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield (1-Cyanocyclopentyl)methanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are (1-Cyanocyclopentyl)methanol and methanesulfonic acid.
Scientific Research Applications
(1-Cyanocyclopentyl)methyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of (1-Cyanocyclopentyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can undergo further reactions with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants present .
Comparison with Similar Compounds
Similar Compounds
(1-Cyanocyclopentyl)methanol: This compound is structurally similar but lacks the methanesulfonate ester group.
Methanesulfonic Acid Esters: Other esters of methanesulfonic acid, such as methyl methanesulfonate, have similar reactivity but different applications.
Uniqueness
(1-Cyanocyclopentyl)methyl methanesulfonate is unique due to the presence of both a cyanocyclopentyl group and a methanesulfonate ester. This combination of functional groups imparts unique reactivity and makes the compound suitable for a variety of chemical reactions and applications .
Properties
IUPAC Name |
(1-cyanocyclopentyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-13(10,11)12-7-8(6-9)4-2-3-5-8/h2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDWKGPJQOJEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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